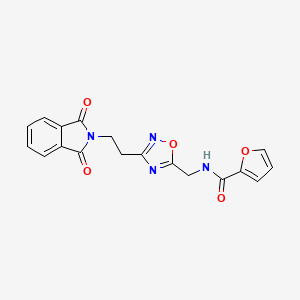
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties that make it a promising candidate for drug development and other scientific research applications.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is complex and depends on the specific biological target it interacts with. In general, this compound acts as an inhibitor of various enzymes and receptors by binding to their active sites and preventing their normal function. This inhibition can result in different biochemical and physiological effects depending on the target and the specific pathway involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole are diverse and depend on the specific target and pathway involved. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, modulation of immune response, and regulation of gene expression. These effects have been observed in different cell types and animal models, suggesting a broad range of potential applications for this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its properties and effects are well-characterized, making it a reliable tool for scientific research. However, some limitations of this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and limit its applications in certain experiments.
Future Directions
There are several future directions for research on 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole. One potential direction is the development of more efficient and cost-effective synthesis methods that can increase the yield and purity of this compound. Another direction is the identification of new biological targets and pathways that can be modulated by this compound, which can lead to the discovery of new therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole can provide valuable insights into its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is a complex process that involves several steps and reagents. One of the most common methods for synthesizing this compound is the reaction between benzylamine and 2-(2-methyl-allyl)-1H-benzo[d]imidazole-1,3(2H)-dione in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole with a high yield and purity.
Scientific Research Applications
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole has been extensively studied for its potential applications in various scientific research areas. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole has been studied for its effects on different biological targets such as enzymes, receptors, and ion channels. In biochemistry, this compound has been used to study the structure and function of different proteins and biomolecules.
properties
IUPAC Name |
2-benzyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRWMUXSFTVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)

![2-(4-Ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2477211.png)


![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)
![N-(2-furylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477217.png)
![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)
![1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477227.png)

